molecular formula C21H25N5O2 B275882 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine

Cat. No. B275882
M. Wt: 379.5 g/mol
InChI Key: JRONTOJXTJGNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine, also known as "MTB-1," is a compound that has gained attention in the scientific community for its potential use as a research tool.

Mechanism of Action

MTB-1 works by binding to the dopamine transporter protein, preventing the reuptake of dopamine into the presynaptic neuron. This leads to increased levels of dopamine in the synapse, which can activate dopamine receptors on the postsynaptic neuron. The exact mechanism of action is still being studied, but it is believed that MTB-1 may also interact with other proteins in the dopamine signaling pathway.
Biochemical and Physiological Effects:
MTB-1 has been shown to increase locomotor activity in mice, indicating that it has a stimulant effect on the central nervous system. It has also been shown to increase the release of dopamine in the striatum, a brain region that is involved in movement and reward processing. MTB-1 has been suggested to have potential therapeutic applications in the treatment of Parkinson's disease, ADHD, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using MTB-1 in lab experiments is its high selectivity for the dopamine transporter protein. This allows researchers to study the role of dopamine in specific physiological and pathological processes. However, one limitation of using MTB-1 is that it may have off-target effects on other proteins in the dopamine signaling pathway. This can complicate the interpretation of experimental results and requires careful control experiments to ensure that any observed effects are due to the intended target.

Future Directions

There are several future directions for research on MTB-1. One area of interest is its potential therapeutic applications in the treatment of Parkinson's disease, ADHD, and addiction. Further studies are needed to determine the efficacy and safety of using MTB-1 as a treatment for these conditions. Another area of interest is the development of more selective dopamine transporter inhibitors that can be used to study the role of dopamine in specific brain regions and circuits. Finally, there is a need for further studies on the mechanism of action of MTB-1 and its interactions with other proteins in the dopamine signaling pathway. This can provide insights into the underlying biology of dopamine-related disorders and inform the development of new treatments.

Synthesis Methods

MTB-1 can be synthesized through a multi-step process starting with 3-methoxybenzaldehyde and cyclohexanone. The intermediate product is then reacted with 1-phenyltetrazole and sodium hydride to form the final compound. The yield of this synthesis method is relatively high, making it a cost-effective way to produce MTB-1 for research purposes.

Scientific Research Applications

MTB-1 has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to selectively inhibit the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapse. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.

properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclohexanamine

InChI

InChI=1S/C21H25N5O2/c1-27-20-14-16(15-22-17-8-4-2-5-9-17)12-13-19(20)28-21-23-24-25-26(21)18-10-6-3-7-11-18/h3,6-7,10-14,17,22H,2,4-5,8-9,15H2,1H3

InChI Key

JRONTOJXTJGNLN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.